molecular formula C7H9NOS B3012450 (3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol CAS No. 2551118-21-7

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol

Cat. No. B3012450
M. Wt: 155.22
InChI Key: RZYIKQYYDWLWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in various fields. In one study, the synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tin(IV) chloride-mediated reaction. This process involved the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles, resulting in good to excellent yields. The mechanism includes the in situ generation of aroylmethylidene malonates from the cyclopropanes, followed by a conjugate addition of nitriles to form nitrilium ion intermediates, which then undergo cyclisation to form the oxazole ring .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This structure is significant due to the oxazole ring's presence in many biologically active molecules. The synthesis methods described in the papers contribute to the understanding of the molecular framework and the substituents' influence on the oxazole ring's properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazole derivatives are crucial for the formation of the heterocyclic ring. The nucleophilic substitution reaction described in the second study is a key step in the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is an intermediate for producing prothioconazole, an agricultural fungicide. The reaction conditions were optimized to achieve near-quantitative yield, demonstrating the efficiency of the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. In the case of the 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, its purity was confirmed to be 99% by Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). These methods provide detailed information about the molecular structure, purity, and stability of the compound, which are essential for its potential industrial application .

Scientific Research Applications

Synthesis and Chemical Applications

Catalytic Synthesis of Methanethiol Methanethiol, closely related to the compound , can be synthesized directly from hydrogen sulfide and carbon monoxide over vanadium-based catalysts, showing high activity and selectivity at optimal temperatures. This process involves hydrogenation and subsequent reactions leading to methanethiol, highlighting the role of catalysts in the synthesis of sulfur-containing organic compounds (Mul et al., 2003).

Synthesis of Bis(azulen-1-yl) Ketones Compounds related to the queried chemical have been involved in the synthesis of novel bis(azulen-1-yl) ketones. This synthesis involves reactions of certain alkylaromatics with cyclopropyl complexes, underlining the role of cyclopropyl structures (a part of the queried compound) in the formation of complex organic molecules (Boulho et al., 2011).

Synthesis of Novel Heterocyclic Compounds Heterocyclic compounds with fragments similar to the queried molecule have been synthesized for their potential antibacterial properties. This underlines the significance of such structures in the development of pharmaceutical agents with possible applications in combating microbial infections (Mehta, 2016).

Biomedical and Pharmacological Applications

Antimicrobial Evaluation Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. The evaluation against strains like Staphylococcus aureus and Escherichia coli signifies the potential use of such compounds in developing new antimicrobial agents (Sindhu et al., 2013).

Role in Methanotrophy Methanethiol, which shares a sulfur-containing moiety with the queried compound, is consumed by certain methanotrophs, with the process leading to hydrogen sulfide production. This signifies the biological relevance of sulfur-containing compounds in microbial metabolic pathways, hinting at broader ecological implications (Schmitz et al., 2022).

properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-5-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c10-4-6-3-7(8-9-6)5-1-2-5/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYIKQYYDWLWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol

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